molecular formula C16H14N2O3 B8272841 Methyl 2-phenylaminobenzoxazol-6-acetate CAS No. 256453-85-7

Methyl 2-phenylaminobenzoxazol-6-acetate

Cat. No.: B8272841
CAS No.: 256453-85-7
M. Wt: 282.29 g/mol
InChI Key: DPLBLJCNRIGICE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-phenylaminobenzoxazol-6-acetate is a useful research compound. Its molecular formula is C16H14N2O3 and its molecular weight is 282.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

256453-85-7

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

methyl 2-(2-anilino-1,3-benzoxazol-6-yl)acetate

InChI

InChI=1S/C16H14N2O3/c1-20-15(19)10-11-7-8-13-14(9-11)21-16(18-13)17-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18)

InChI Key

DPLBLJCNRIGICE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)N=C(O2)NC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

In ethanol (10 ml) was dissolved methyl 3-hydroxy-4-nitrophenylacetate (592 mg, 2.81 mmol), followed by the addition of 5% palladium/carbon (194 mg). The resulting mixture was subjected to catalytic hydrogenation overnight under stirring at room temperature and normal pressure. After removal the catalyst from the reaction mixture by filtration through Celite under reduced pressure, the filtrated cake was washed with ethanol (30 ml). The filtrate was stirred at room temperature. After addition of phenyl isothiocyanate (370 μl, 3.09 mmol) and stirring at room temperature for one hour, mercuric oxide (yellow) (1.1 g, 5.07 mmol) was added. The reaction mixture was heated under reflux for 3 hours. The mixture was then cooled and the insoluble matter was filtered out under reduced pressure. The filtrate was distilled under reduced pressure. The residue was purified by chromatography on a silica gel column, whereby methyl 2-phenylaminobenzoxazol-6-acetate (480 mg, 61%) was obtained as a white solid from chloroform-ethyl acetate (10:1, v/v) eluate fractions.
Quantity
370 μL
Type
reactant
Reaction Step One
[Compound]
Name
mercuric oxide
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
592 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
194 mg
Type
catalyst
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.